7-Hydroxy Granisetron-d3

5-HT3 receptor Radioligand binding Antiemetic

Secure the deuterated 7-hydroxy metabolite of granisetron for rigorous analytical method development. This isotopically labeled internal standard ensures precise, matrix-effect-corrected quantification of the active 5-HT3 antagonist in biological samples. Ideal for pharmacokinetic and metabolism studies requiring validated LC-MS/MS data.

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
Cat. No. B1258149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Granisetron-d3
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
InChIInChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t13-,14-/m0/s1
InChIKeyMFWNKCLOYSRHCJ-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide (Granisetron) for 5-HT3 Receptor Research and Analytical Reference Procurement


1-Methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide (CHEBI:94477) is an indazole aromatic amide with the molecular formula C18H24N4O and a molecular weight of 312.41 Da [1]. It is the precise stereoisomeric form corresponding to the free base of the clinically approved antiemetic drug granisetron (CHEBI:5537) [2], a potent and highly selective antagonist of the serotonin 5-HT3 receptor [3]. Its well-characterized pharmacological profile and established clinical use underpin its widespread application as both a research tool and an analytical reference standard [4].

Why Generic 5-HT3 Antagonists Cannot Substitute for Granisetron in Scientific and Industrial Workflows Requiring Precision


Substituting a general 5-HT3 antagonist or even a close structural analog for 1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide (granisetron) introduces unacceptable variability in scientific and industrial settings. Despite a shared primary mechanism, 5-HT3 antagonists exhibit distinct receptor binding profiles, pharmacokinetics, and off-target interactions [1]. For instance, while granisetron is a pure 5-HT3 antagonist, ondansetron and tropisetron possess weak antagonism at the 5-HT4 receptor [2]. Furthermore, stereochemistry is critical; the compound's specific (1S,5S) configuration defines its identity as granisetron's active moiety, distinguishing it from inactive isomers or impurities like exo-granisetron (EP Impurity F), which must be rigorously excluded in analytical and pharmacological studies [3]. The quantitative evidence below establishes the precise performance benchmarks that define this compound and justify its specific selection over alternatives.

Quantitative Evidence Guide: Differentiating Granisetron (1-Methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide) from Other 5-HT3 Antagonists


Superior 5-HT3 Binding Affinity of Granisetron Compared to Ondansetron

Granisetron demonstrates a superior binding affinity for the 5-HT3 receptor compared to ondansetron. Radioligand binding studies in rat brain cortical membranes reveal a high-affinity binding constant (Ki) of 0.26 nM for granisetron [1]. In contrast, ondansetron exhibits a Ki of 6.16 nM in similar assay conditions . This translates to granisetron having an affinity that is approximately 23.7 times greater than that of ondansetron for this primary therapeutic target.

5-HT3 receptor Radioligand binding Antiemetic Granisetron

Comparative Receptor Binding Profile: Granisetron vs. Palonosetron

While palonosetron is a newer-generation 5-HT3 antagonist with high affinity, granisetron's binding affinity is directly comparable and well-established in literature. Palonosetron demonstrates a Ki of 0.17 nM . Granisetron, with a Ki of 0.26 nM [1], exhibits an affinity that is within the same high-affinity range but is less potent by a factor of approximately 1.5. For some applications, the slightly lower affinity and faster dissociation kinetics of granisetron may be preferred over the extremely tight binding and long duration of action of palonosetron.

5-HT3 receptor Radioligand binding Palonosetron Granisetron

Quantified Receptor Subtype Selectivity: 5-HT3 vs. 5-HT4 Receptors

Granisetron demonstrates a high degree of selectivity for the 5-HT3 receptor over the 5-HT4 receptor. While its Ki for 5-HT3 is 0.26 nM [1], its affinity for 5-HT4 is substantially lower, with a reported Ki of >1,000 nM [2]. In a direct comparative study, granisetron's 5-HT4 affinity was found to be approximately 3.5 log units (over 3,000-fold) lower than its 5-HT3 affinity [3]. In contrast, ondansetron's selectivity for 5-HT3 over 5-HT4 is less pronounced, with a difference of only about 3.5 log units in the same study [3]. This indicates granisetron is a more 'pure' 5-HT3 antagonist.

5-HT3 receptor 5-HT4 receptor Selectivity Granisetron Ondansetron

Functional Antagonism in Isolated Tissue: Granisetron's Potency vs. Palonosetron

In a functional assay measuring the inhibition of 5-HT-evoked contractions in the rat forestomach, granisetron exhibits an IC50 of 17 ± 6 μM [1]. This serves as a key benchmark for its functional antagonism in a peripheral tissue model. While palonosetron is a more potent binder in radioligand assays, a direct functional comparison in the same model is not available. This highlights a key data gap: binding affinity does not always linearly translate to functional potency in complex tissue environments. The available functional data for granisetron provides a concrete reference point for in vitro and ex vivo studies.

5-HT3 receptor Functional assay Rat forestomach IC50 Granisetron Palonosetron

High-Impact Application Scenarios for Granisetron (1-Methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide)


Radioligand Binding Assays and Receptor Pharmacology Studies Requiring a Pure 5-HT3 Antagonist

Granisetron is the gold-standard radioligand for labeling 5-HT3 receptors. Its high affinity (Ki 0.26 nM) and exceptional selectivity (4,000- to 40,000-fold over other receptors) make it the preferred tool for quantitative autoradiography, binding kinetic studies, and as a reference compound for screening novel 5-HT3 ligands [1]. Its status as a 'pure' 5-HT3 antagonist, with negligible affinity for 5-HT4 or other aminergic receptors, ensures that observed effects are specifically attributable to 5-HT3 blockade [2].

Analytical Chemistry: Reference Standard for Granisetron API and Impurity Profiling

This precise stereoisomer (1S,5S configuration) is essential as a primary reference standard for the identification and quantification of granisetron active pharmaceutical ingredient (API) and its related substances. Regulatory monographs (e.g., USP, EP) mandate its use in HPLC and LC-MS methods to ensure the purity of pharmaceutical formulations . It is also critical for distinguishing the active 'endo' isomer from inactive 'exo' impurities like Granisetron EP Impurity F, which must be controlled below specified limits [3].

In Vivo Preclinical Models of Emesis and Gastrointestinal Motility

For in vivo studies, granisetron's well-documented pharmacokinetics and pharmacodynamics provide a reliable baseline. Its efficacy has been quantified in ferret and canine models of chemotherapy-induced emesis, where doses as low as 0.1 mg/kg significantly reduced vomiting and retching episodes [4]. This makes it a dependable positive control for evaluating novel antiemetic compounds and for studying the role of 5-HT3 receptors in gastrointestinal motility and visceral pain pathways.

Neuroscience Research on the Role of 5-HT3 Receptors in CNS Disorders

Granisetron is a valuable tool in neuroscience for dissecting the role of central 5-HT3 receptors. Preclinical studies demonstrate its ability to reduce L-DOPA-induced dyskinesia in parkinsonian rat models without impairing the therapeutic benefit of L-DOPA [5]. Its high selectivity minimizes confounding off-target effects, allowing for clearer interpretation of behavioral and neurochemical outcomes in models of anxiety, cognition, and addiction.

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